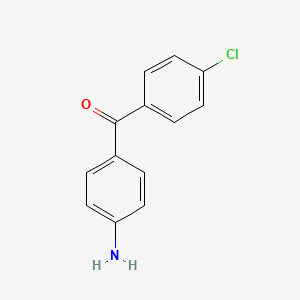

4-Amino-4'-chlorobenzophenone

Description

BenchChem offers high-quality 4-Amino-4'-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQOIDPQZFKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393355 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4913-77-3 | |

| Record name | 4-AMINO-4'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-4'-chlorobenzophenone from 4-Nitro-4'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-4'-chlorobenzophenone, a key intermediate in pharmaceutical and chemical industries, through the reduction of 4-nitro-4'-chlorobenzophenone. This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. 4-Amino-4'-chlorobenzophenone is a valuable building block in the synthesis of various biologically active molecules. The selective reduction of the nitro group in 4-nitro-4'-chlorobenzophenone, while preserving the ketone and chloro functionalities, is a key challenge that can be addressed by selecting appropriate reducing agents and reaction conditions. This guide explores common and effective methods for this transformation.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the product is presented in Table 1.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 4-Nitro-4'-chlorobenzophenone | 4-Amino-4'-chlorobenzophenone |

| Molecular Formula | C₁₃H₈ClNO₃ | C₁₃H₁₀ClNO |

| Molecular Weight | 261.66 g/mol [1] | 231.68 g/mol [2] |

| Appearance | Pale yellow solid | Light yellow crystals |

| Melting Point | 177-179 °C[3] | 104.5 °C[4] |

| Boiling Point | Not readily available | 262 °C at 14 Torr[4] |

| Solubility | Soluble in hot ethanol. | Soluble in boiling ethanol.[5][6] |

| CAS Number | 7497-60-1[1] | 2894-51-1[2] |

Synthetic Methodologies

Several methods are available for the reduction of 4-nitro-4'-chlorobenzophenone. The choice of method often depends on factors such as yield, selectivity, cost, and ease of workup. A comparison of common methods is provided in Table 2.

Table 2: Comparison of Synthetic Methods for the Reduction of 4-Nitro-4'-chlorobenzophenone

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Sulfide (Na₂S) | - | Not Specified | 92 | 2.5 | 85.8 | 98.08 | [3] |

| Stannous Chloride (SnCl₂·2H₂O) | - | Ethanol / conc. HCl | Hot | 2 | Not specified | Not specified | [5][6] |

| Iron (Fe) | - | Ethanol / Acetic Acid | 100 | 2 | Not specified | Not specified | [7] |

| Catalytic Hydrogenation (H₂) | Pd/C | Not specified | Not specified | Not specified | Not specified | Not specified | General method |

Experimental Protocols

Detailed experimental protocols for the two most cited methods are provided below.

Reduction using Sodium Sulfide (Na₂S)

This method is effective and provides a high yield and purity of the final product.[3]

Materials:

-

4-nitro-4'-chlorobenzophenone

-

Sodium sulfide (Na₂S)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-4'-chlorobenzophenone in a suitable solvent.

-

Prepare a solution of sodium sulfide in water. The optimal molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S is 1:1.7.[3]

-

Heat the solution of 4-nitro-4'-chlorobenzophenone to 92 °C.[3]

-

Add the sodium sulfide solution dropwise to the heated solution of the nitro compound.

-

Maintain the reaction mixture at 92 °C for 2.5 hours with constant stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Purify the crude 4-amino-4'-chlorobenzophenone by recrystallization from ethanol.

-

Dry the purified crystals under vacuum.

Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.[5][6]

Materials:

-

4-nitro-4'-chlorobenzophenone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium hydroxide (KOH) solution

Procedure:

-

In a flask, prepare a hot solution of stannous chloride dihydrate (0.24 mol) in concentrated hydrochloric acid (50 ml).[5][6]

-

In a separate flask, dissolve 4-nitro-4'-chlorobenzophenone (13 g, 0.05 mol) in hot ethanol (80 ml).[5][6]

-

Add the hot ethanolic solution of 4-nitro-4'-chlorobenzophenone in small portions to the hot acidic solution of stannous chloride with vigorous stirring. A violent reaction may be observed.[5][6]

-

After the addition is complete, heat the reaction mixture on a steam bath for two hours.[5][6]

-

Pour the hot reaction mixture into an aqueous solution of potassium hydroxide with stirring. A precipitate will form.[5][6]

-

Filter the precipitate by suction filtration.

-

Filter the hot solution to remove any insoluble matter.

-

Allow the filtrate to cool to room temperature to crystallize the product.

-

Collect the light yellow crystals of 4-amino-4'-chlorobenzophenone by suction filtration.[5][6]

-

Dry the crystals.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and purification of 4-amino-4'-chlorobenzophenone is depicted in the following diagram.

References

- 1. 4-Chloro-4'-nitrobenzophenone | C13H8ClNO3 | CID 347771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4’-chlorobenzophenone | SIELC Technologies [sielc.com]

- 3. [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Spectral Characterization of 4-Amino-4'-chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 4-Amino-4'-chlorobenzophenone, an important organic intermediate. Due to the limited availability of published, quantitative spectral data for this specific molecule, this guide utilizes data from the closely related compound, 4-chlorobenzophenone, and incorporates the expected spectral characteristics of the 4-amino group. This approach provides a robust framework for the analysis of 4-Amino-4'-chlorobenzophenone and its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of 4-Amino-4'-chlorobenzophenone.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | H-2', H-6' |

| ~7.4 | d | 2H | H-3', H-5' |

| ~7.6 | d | 2H | H-2, H-6 |

| ~6.7 | d | 2H | H-3, H-5 |

| ~4.0 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~195.5 | C=O |

| ~150.0 | C-4 |

| ~138.9 | C-1' |

| ~135.9 | C-4' |

| ~132.7 | C-2, C-6 |

| ~131.5 | C-2', C-6' |

| ~128.7 | C-3', C-5' |

| ~128.4 | C-1 |

| ~114.0 | C-3, C-5 |

Table 3: FT-IR Spectral Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Doublet | N-H Stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1630 | Strong | C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1520 | Medium | N-H Bend |

| ~1280 | Medium | Aromatic C-N Stretch |

| ~840 | Strong | p-substituted C-H Bend |

| ~770 | Medium | C-Cl Stretch |

Table 4: Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 231/233 | High | [M]⁺ (Molecular Ion) |

| 202/204 | Medium | [M-NH]⁺ |

| 154 | Medium | [M-C₆H₄Cl]⁺ |

| 139/141 | High | [C₆H₄ClCO]⁺ |

| 120 | High | [C₇H₆NO]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

| 92 | Medium | [C₆H₄NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of 4-Amino-4'-chlorobenzophenone in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of 4-Amino-4'-chlorobenzophenone with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of 4-Amino-4'-chlorobenzophenone in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Analysis: Inject the sample into the GC-MS system. The compound will be separated on the GC column and subsequently ionized in the mass spectrometer.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the spectral analysis of 4-Amino-4'-chlorobenzophenone.

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-4'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Amino-4'-chlorobenzophenone. Due to the limited availability of public experimental data, this document presents high-quality predicted ¹H and ¹³C NMR data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development settings.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Amino-4'-chlorobenzophenone. These predictions are based on advanced computational models and provide a reliable reference for the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for 4-Amino-4'-chlorobenzophenone in CDCl₃

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.72 | Doublet | 8.6 | 2H |

| H-2, H-6 | 7.68 | Doublet | 8.8 | 2H |

| H-3', H-5' | 7.46 | Doublet | 8.6 | 2H |

| H-3, H-5 | 6.68 | Doublet | 8.8 | 2H |

| -NH₂ | ~4.2 (broad) | Singlet | - | 2H |

Note: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent and concentration and may exhibit a broad signal.

Table 2: Predicted ¹³C NMR Data for 4-Amino-4'-chlorobenzophenone in CDCl₃

| Assigned Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 194.5 |

| C-4 | 152.3 |

| C-4' | 138.2 |

| C-1' | 136.5 |

| C-2, C-6 | 132.8 |

| C-2', C-6' | 131.2 |

| C-3', C-5' | 128.9 |

| C-1 | 127.5 |

| C-3, C-5 | 113.8 |

Experimental Protocols

This section details a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for benzophenone derivatives such as 4-Amino-4'-chlorobenzophenone.

Sample Preparation:

-

Compound Purity: Ensure the sample of 4-Amino-4'-chlorobenzophenone is of high purity to avoid spectral artifacts from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this class of compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed if solubility is a concern.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sufficient volume to cover the detection region of the spectrometer's probe.

NMR Spectrometer Parameters (based on a 400 MHz instrument):

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the spectrum to the internal standard (TMS).

-

For ¹H NMR spectra, integrate the signals to determine the relative proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagrams illustrate key aspects of the NMR analysis of 4-Amino-4'-chlorobenzophenone.

Caption: Key proton environments in 4-Amino-4'-chlorobenzophenone.

Caption: A streamlined workflow for NMR analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Amino-4'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 4-Amino-4'-chlorobenzophenone, a key intermediate in pharmaceutical synthesis. This document outlines the characteristic vibrational modes, experimental protocols for sample analysis, and the logical workflow for spectral interpretation.

Introduction to the Infrared Spectroscopy of 4-Amino-4'-chlorobenzophenone

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. For 4-Amino-4'-chlorobenzophenone, IR spectroscopy is instrumental in confirming the presence of its key structural features: the amino group (-NH₂), the carbonyl group (C=O) of the benzophenone core, the carbon-chlorine (C-Cl) bond, and the aromatic rings. The molecular structure of the title compound has been characterized by various spectral methods, including IR spectroscopy, which allows for the assignment of its main absorption peaks[1].

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for 4-Amino-4'-chlorobenzophenone. These assignments are based on established group frequency correlations for aromatic amines, ketones, and halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H aromatic stretching | Aromatic Ring |

| 1650 - 1630 | Strong | C=O stretching | Aryl Ketone (C=O) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching | Aromatic Ring |

| 1350 - 1250 | Strong | C-N stretching | Aromatic Amine (C-N) |

| 1100 - 1000 | Strong | C-Cl stretching | Aryl Halide (C-Cl) |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted ring) | Aromatic Ring |

Experimental Protocols for IR Analysis

The acquisition of a high-quality IR spectrum of solid 4-Amino-4'-chlorobenzophenone can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide.

Protocol:

-

Drying: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of 4-Amino-4'-chlorobenzophenone and 100-200 mg of the dried KBr. The ratio of sample to KBr is crucial for obtaining a spectrum with appropriate peak intensities.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-forming die. Place the die in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum using a blank KBr pellet should be run first to be subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Protocol:

-

Instrument Setup: Equip the FTIR spectrometer with an ATR accessory, which contains a crystal of high refractive index (e.g., diamond or zinc selenide).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the 4-Amino-4'-chlorobenzophenone powder directly onto the surface of the ATR crystal.

-

Pressure Application: Use the integrated pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. The IR beam interacts with the sample at the crystal interface via an evanescent wave.

-

Cleaning: After the measurement, the pressure is released, the sample can be recovered, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical process of spectral interpretation.

Caption: Workflow for KBr Pellet vs. ATR Methods.

Caption: Logic for interpreting spectral data.

Conclusion

The infrared spectrum of 4-Amino-4'-chlorobenzophenone provides a definitive fingerprint for its molecular structure. By identifying the characteristic stretching and bending vibrations of the primary amine, aryl ketone, chloro-substituted benzene ring, and the aromatic framework, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The choice between the KBr pellet and ATR methods for sample analysis will depend on the available equipment, sample amount, and desired throughput, with both yielding high-quality, interpretable spectra when performed correctly.

References

Unraveling the Molecular Fragmentation of 4-Amino-4'-chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of mass spectrometry (MS) fragmentation as applied to the compound 4-Amino-4'-chlorobenzophenone. Understanding the fragmentation patterns of this and related molecules is pivotal for structural elucidation, impurity profiling, and metabolic studies in the realm of drug discovery and development. While a publicly available, detailed mass spectrum for 4-Amino-4'-chlorobenzophenone with quantitative abundance data is not readily accessible, this guide provides a comprehensive analysis based on established fragmentation mechanisms of its constituent chemical moieties, supported by data from closely related analogs.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of 4-Amino-4'-chlorobenzophenone under electron ionization (EI) is anticipated to be driven by the cleavage of the bonds adjacent to the central carbonyl group, a characteristic feature of benzophenones. The presence of the amino and chloro substituents on the phenyl rings will influence the relative stability of the resulting fragment ions.

Based on the analysis of 4-aminobenzophenone and 4-chlorobenzophenone, the following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 231/233 | [M]⁺˙ (Molecular Ion) | Moderate |

| 139/141 | [Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation) | High |

| 120 | [H₂N-C₆H₄-CO]⁺ (4-aminobenzoyl cation) | High |

| 111/113 | [Cl-C₆H₄]⁺ (4-chlorophenyl cation) | Moderate |

| 92 | [H₂N-C₆H₄]⁺ (4-aminophenyl cation) | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Low |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in characteristic isotopic patterns for chlorine-containing fragments, with an approximate intensity ratio of 3:1.

Experimental Protocols for Mass Spectrometry Analysis

To acquire the mass spectrum of 4-Amino-4'-chlorobenzophenone, the following experimental protocols are recommended:

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 4-Amino-4'-chlorobenzophenone at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like 4-Amino-4'-chlorobenzophenone.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or for analysis in complex matrices, LC-MS with Electrospray Ionization (ESI) is a powerful alternative.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 100-350.

-

Fragmentation Pathways

The primary fragmentation of the 4-Amino-4'-chlorobenzophenone molecular ion ([M]⁺˙) is expected to occur via two main pathways, involving the cleavage of the C-C bonds between the carbonyl group and the substituted phenyl rings.

Caption: Primary fragmentation pathways of 4-Amino-4'-chlorobenzophenone.

Further fragmentation of the primary acylium ions can also occur, leading to the formation of smaller, stable cations.

Caption: Secondary fragmentation of the primary acylium ions.

This technical guide provides a foundational understanding of the mass spectrometric behavior of 4-Amino-4'-chlorobenzophenone. The predicted fragmentation patterns and proposed experimental protocols offer a robust starting point for researchers engaged in the analysis and characterization of this important chemical entity. Experimental verification of these predictions will be crucial for definitive structural assignments.

An In-depth Technical Guide to 4-Amino-4'-chlorobenzophenone: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-chlorobenzophenone is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. As a key intermediate, its physicochemical properties and biological activities are crucial for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-4'-chlorobenzophenone, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance, particularly as an anti-inflammatory agent through the inhibition of the p38 MAP kinase pathway.

Core Physical and Chemical Properties

The fundamental properties of 4-Amino-4'-chlorobenzophenone are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | Light yellow crystals | |

| Melting Point | 104.5 °C or 177-179 °C* | [2] |

| Boiling Point | 262 °C @ 14 Torr | |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.05 ± 0.10 | |

| Solubility | Based on the solubility of related compounds, it is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in polar protic solvents (e.g., ethanol, methanol), and poorly soluble in water and nonpolar solvents. |

*Note on Melting Point: A notable discrepancy exists in the reported melting points. This could be due to different polymorphic forms of the compound or variations in purity. Researchers should consider empirical verification of this property.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the amino-substituted and chloro-substituted phenyl rings. The protons ortho and meta to the amino group will appear in the aromatic region, as will the protons on the chlorophenyl ring. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the quaternary carbons bonded to the chlorine and amino groups, and the various CH carbons of the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-4'-chlorobenzophenone is expected to exhibit characteristic absorption bands:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C=O stretching: A strong absorption around 1630-1680 cm⁻¹ for the ketone carbonyl group.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-Cl stretching: Typically observed in the 600-800 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (231.68). Isotope peaks corresponding to the presence of ³⁷Cl will also be observed. Fragmentation patterns will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-Amino-4'-chlorobenzophenone are crucial for its application in research and development.

Synthesis of 4-Amino-4'-chlorobenzophenone

Two common methods for the synthesis of 4-Amino-4'-chlorobenzophenone involve the reduction of a nitro-substituted precursor.

Method 1: Reduction with Sodium Disulfide (Na₂S₂) [2] This method utilizes sodium disulfide as the reducing agent.

-

Reaction: 4-nitro-4'-chlorobenzophenone is reduced to 4-Amino-4'-chlorobenzophenone.

-

Procedure:

-

Synthesize the precursor, 4-nitro-4'-chlorobenzophenone, via a Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AlCl₃ as a catalyst.[2]

-

In a reaction vessel, dissolve 4-nitro-4'-chlorobenzophenone in a suitable solvent.

-

Prepare a solution of sodium disulfide (Na₂S₂).

-

Add the Na₂S₂ solution to the solution of the nitro compound.

-

Heat the reaction mixture at an optimized temperature (e.g., 92 °C) for a specific duration (e.g., 2.5 hours) with a defined molar ratio of reactants (e.g., 1:1.7 of nitro compound to Na₂S₂).[2]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the crude product by recrystallization to obtain pure 4-Amino-4'-chlorobenzophenone.

-

Method 2: Reduction with Tin(II) Chloride (SnCl₂) This method employs tin(II) chloride in an acidic medium.

-

Reaction: 4'-chloro-4-nitrobenzophenone is reduced to 4-Amino-4'-chlorobenzophenone.

-

Procedure:

-

Prepare a hot solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Prepare a hot solution of 4'-chloro-4-nitrobenzophenone in ethanol.

-

Add the ethanolic solution of the nitro compound in small portions to the acidic tin(II) chloride solution with stirring.

-

After the addition is complete, heat the mixture on a steam bath for approximately two hours.

-

Pour the reaction mixture into an aqueous solution of potassium hydroxide with stirring to precipitate the product.

-

Filter the precipitate and dissolve it in boiling ethanol.

-

Filter the hot solution to remove any insoluble matter.

-

Allow the filtrate to cool to crystallize the product.

-

Collect the light yellow crystals of 4-Amino-4'-chlorobenzophenone by suction filtration.

-

Characterization Protocols

-

Elemental Analysis (EA): To determine the elemental composition (C, H, N) and confirm the empirical formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Substituted aminobenzophenones have garnered attention for their potential as therapeutic agents. The position of the amino group on the benzophenone scaffold is a critical determinant of biological activity. While ortho-aminobenzophenones are noted for their antimitotic properties, para-aminobenzophenones, such as 4-Amino-4'-chlorobenzophenone, are more closely associated with anti-inflammatory effects.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). A series of 4-aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, thereby blocking the release of these inflammatory mediators. This suggests that 4-Amino-4'-chlorobenzophenone may possess anti-inflammatory properties by targeting this pathway.

The diagram below illustrates the proposed mechanism of action.

Caption: p38 MAP Kinase signaling pathway and its inhibition.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the synthesis and characterization of 4-Amino-4'-chlorobenzophenone.

Caption: Synthesis and characterization workflow.

Conclusion

4-Amino-4'-chlorobenzophenone is a valuable compound with well-defined physicochemical properties that make it a useful intermediate in various chemical syntheses. Its potential as an anti-inflammatory agent, through the inhibition of the p38 MAP kinase pathway, presents an exciting avenue for drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities and the development of detailed structure-activity relationships will be crucial in unlocking its full therapeutic potential.

References

Solubility of 4-Amino-4'-chlorobenzophenone in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Amino-4'-chlorobenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Amino-4'-chlorobenzophenone, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining solubility, and a template for data presentation. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data essential for process development, formulation, and other research applications.

Introduction

4-Amino-4'-chlorobenzophenone is an organic compound of interest in medicinal chemistry and materials science. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its application in drug development, chemical synthesis, and formulation. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and the bioavailability of active pharmaceutical ingredients. This guide presents a foundation for understanding and determining the solubility of 4-Amino-4'-chlorobenzophenone.

Physicochemical Properties

Basic physicochemical properties of 4-Amino-4'-chlorobenzophenone are summarized below:

| Property | Value | Reference |

| CAS Number | 4913-77-3 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Melting Point | 104.5 °C | [1] |

| Boiling Point | 262 °C at 14 Torr | [1] |

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

4-Amino-4'-chlorobenzophenone possesses both polar (amino group, carbonyl group) and nonpolar (chlorinated benzene ring, phenyl ring) functionalities, suggesting it will exhibit a range of solubilities in different organic solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group of 4-Amino-4'-chlorobenzophenone can participate in hydrogen bonding with these solvents, which would suggest some degree of solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate, DMSO): These solvents can act as hydrogen bond acceptors. The carbonyl group and the amino group of the solute can interact with these solvents, likely leading to good solubility.

-

Nonpolar Solvents (e.g., toluene, hexane): Due to the significant polarity of the 4-Amino-4'-chlorobenzophenone molecule, its solubility in nonpolar solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-Amino-4'-chlorobenzophenone in common organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 4-Amino-4'-chlorobenzophenone

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Fraction (x) |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |

For a structurally related compound, 4-chlorobenzophenone , qualitative solubility information indicates that it is soluble in ethanol, ether, and acetone.

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

Materials

-

4-Amino-4'-chlorobenzophenone (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Slurry: Add an excess amount of solid 4-Amino-4'-chlorobenzophenone to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Amino-4'-chlorobenzophenone.

HPLC Analysis Method

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is commonly used. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: UV detection at the wavelength of maximum absorbance for 4-Amino-4'-chlorobenzophenone.

-

Quantification: Create a calibration curve using standard solutions of 4-Amino-4'-chlorobenzophenone of known concentrations. The concentration of the diluted sample is then determined from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 4-Amino-4'-chlorobenzophenone.

References

An In-depth Technical Guide to (4-aminophenyl)-(4-chlorophenyl)methanone (CAS Number: 4913-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (4-aminophenyl)-(4-chlorophenyl)methanone, a member of the aminobenzophenone class of compounds. This document consolidates available data on its physicochemical characteristics, details established synthetic routes, and explores its potential therapeutic applications, with a focus on its anti-inflammatory properties. Detailed experimental protocols for relevant biological assays and a proposed mechanism of action involving the p38 MAP kinase signaling pathway are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

(4-aminophenyl)-(4-chlorophenyl)methanone is a substituted benzophenone with the chemical formula C₁₃H₁₀ClNO. The presence of the amino and chloro functional groups on the phenyl rings significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4913-77-3 | N/A |

| Molecular Formula | C₁₃H₁₀ClNO | N/A |

| Molecular Weight | 231.68 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents | N/A |

Synthesis and Manufacturing

The synthesis of aminobenzophenones is a well-established area of organic chemistry, with several methodologies available. The most common approaches include Friedel-Crafts acylation, oxidation of diphenylmethanes, and various cross-coupling reactions.

General Synthetic Routes

-

Friedel-Crafts Acylation: This is a classic and widely used method for the synthesis of benzophenones. It involves the reaction of an activated aromatic compound (in this case, aniline or a protected aniline derivative) with a benzoyl chloride (4-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The amino group of the aniline must be protected to prevent it from reacting with the Lewis acid.

-

From 2-Aminobenzonitriles: Palladium-catalyzed addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles offers a modern and efficient route to 2-aminobenzophenones.

Experimental Protocol: Synthesis of a (4-chlorophenyl)methanone derivative

Materials:

-

(1R, 5S)-8-azabicyclo[3.2.1]octan-3-one hydrochloride

-

Pyridine

-

4-chlorobenzoyl chloride

-

Dry dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the starting amine (1 equivalent) in dry DCM under a nitrogen atmosphere.

-

Add pyridine (3 equivalents) and stir the mixture for 15 minutes at room temperature.

-

Cool the reaction mixture to 0°C and add 4-chlorobenzoyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture for 2 hours at 0°C.

-

Upon completion, quench the reaction with ice water and extract the product with DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.[1]

Workflow for the synthesis of a (4-chlorophenyl)methanone derivative:

Caption: General workflow for the acylation step in the synthesis of a (4-chlorophenyl)methanone derivative.

Uses and Applications

(4-aminophenyl)-(4-chlorophenyl)methanone and related aminobenzophenones are valuable intermediates in the synthesis of a wide range of fine chemicals and pharmaceutically active compounds.[2][3]

-

Pharmaceutical Synthesis: Aminobenzophenones are key precursors for the synthesis of various heterocyclic compounds, including benzodiazepines (used as anxiolytics, sedatives, and anticonvulsants), quinazolines, and acridones.[4]

-

Research Chemical: It serves as a building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and anticancer drug discovery.

Biological Activity and Mechanism of Action

The biological activity of (4-aminophenyl)-(4-chlorophenyl)methanone has not been extensively studied individually. However, the broader class of aminobenzophenones has demonstrated significant pharmacological potential, particularly as anti-inflammatory agents.

Anti-inflammatory Activity

Several studies have reported the potent anti-inflammatory effects of 4-aminobenzophenone derivatives.[5] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]

Mechanism of Action: p38 MAP Kinase Inhibition

The anti-inflammatory effects of aminobenzophenones are believed to be mediated through the inhibition of the p38 mitogen-activated protein (MAP) kinase signaling pathway.[6] p38 MAP kinase is a key enzyme in the cellular response to stress and inflammation, and its activation leads to the downstream production of inflammatory cytokines. By inhibiting p38 MAP kinase, aminobenzophenones can effectively block this inflammatory cascade.

Proposed Signaling Pathway for the Anti-inflammatory Action of (4-aminophenyl)-(4-chlorophenyl)methanone:

Caption: Proposed mechanism of action via inhibition of the p38 MAP kinase signaling pathway.

Other Potential Activities

The aminobenzophenone scaffold has also been associated with other biological activities, including:

-

Antimitotic activity [2]

-

Antitumor and antiproliferative effects [2]

-

Skeletal muscle relaxant properties [2]

Experimental Protocols for Biological Assays

The following are generalized protocols for key in vitro assays to evaluate the biological activity of (4-aminophenyl)-(4-chlorophenyl)methanone.

In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

-

A control group should be prepared with the solvent alone.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

p38 MAP Kinase Inhibition Assay

This is a more specific assay to determine the direct inhibitory effect of the compound on p38 MAP kinase activity.

Materials:

-

Recombinant p38 MAP kinase

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., ATF2)

-

Test compound

-

Phospho-specific antibody for the substrate

-

Detection system (e.g., ELISA, Western blot)

Procedure:

-

In a multi-well plate, add the kinase buffer, recombinant p38 MAP kinase, and the substrate peptide.

-

Add various concentrations of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection method.

-

Calculate the IC₅₀ value of the compound.

TNF-α Release Assay in LPS-stimulated PBMCs

This cell-based assay measures the effect of the compound on the production of a key pro-inflammatory cytokine.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate at a suitable density.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α release.

Analytical Data

-

Infrared (IR) Spectroscopy: The IR spectrum of (4-aminophenyl)phenylmethanone would be expected to show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the aromatic rings.[7]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage at the carbonyl group and within the aromatic rings.[8]

Conclusion

(4-aminophenyl)-(4-chlorophenyl)methanone is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its aminobenzophenone scaffold is associated with potent anti-inflammatory activity, likely mediated through the inhibition of the p38 MAP kinase signaling pathway. Further research is warranted to fully elucidate the pharmacological profile of this specific compound and to explore its potential in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone | Chemsrc [chemsrc.com]

- 3. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methanone, (4-aminophenyl)phenyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methanone, (4-chlorophenyl)phenyl- [webbook.nist.gov]

- 8. 4'-AMINOACETOPHENONE HYDROCHLORIDE(41784-08-1) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Discovery and History of Aminobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of aminobenzophenone derivatives. These compounds serve as pivotal intermediates in synthetic organic chemistry, most notably in the development of the benzodiazepine class of drugs. This document details the serendipitous discovery that led to the first benzodiazepines, outlines the evolution of synthetic methodologies for the aminobenzophenone core, presents key quantitative data, and describes the fundamental mechanism of action of their most famous derivatives. Detailed experimental protocols for seminal synthetic routes and graphical representations of historical and biological pathways are included to provide a thorough resource for professionals in the field.

Introduction: A Serendipitous Discovery

The history of aminobenzophenone derivatives is inextricably linked to the development of benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and other neurological disorders. In the mid-20th century, the primary treatments for anxiety were barbiturates, which were effective but carried significant risks of dependence and fatal overdose.[1] The search for safer alternatives was a major goal for pharmaceutical companies.

In 1955, at the Hoffmann-La Roche laboratories in Nutley, New Jersey, Polish-American chemist Leo Sternbach was tasked with developing a new tranquilizer.[2] He revisited a class of compounds, the heptoxdiazines, which he had studied two decades earlier. After synthesizing approximately 40 derivatives that all proved pharmacologically inert, the project was abandoned.[3]

Two years later, in 1957, during a lab cleanup, a vial containing a previously synthesized but untested compound, a quinazoline 3-oxide, was rediscovered.[4] This compound had been prepared from 2-amino-5-chlorobenzophenone and was submitted for pharmacological testing out of simple curiosity. The results were astounding. The substance, later identified as a 1,4-benzodiazepine and named chlordiazepoxide, exhibited potent hypnotic, sedative, and muscle relaxant properties in animal studies.[3] This accidental discovery marked the birth of the benzodiazepine era and cemented the importance of the aminobenzophenone scaffold in medicinal chemistry. Chlordiazepoxide was marketed as Librium® in 1960, followed by the even more popular diazepam (Valium®) in 1963, which was also synthesized from an aminobenzophenone precursor.[1][5]

Synthetic Methodologies for 2-Aminobenzophenones

The synthesis of the 2-aminobenzophenone core is a critical step and has been approached through several classical and modern organic chemistry reactions. The primary challenge lies in the presence of two reactive groups, the amino and carbonyl groups, which can interfere with many synthetic transformations.[6]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone method for forming the benzophenone structure. However, the free amino group in a starting material like anthranilic acid or an aniline derivative is a Lewis base that can complex with and deactivate the Lewis acid catalyst (e.g., AlCl₃).[7] Therefore, protection of the amino group is essential.

A common historical approach involves protecting anthranilic acid as its N-tosyl derivative. The protected acid is then converted to its acid chloride and reacted with an aromatic compound like benzene in the presence of a Lewis acid to form the C-C bond. A final deprotection step with strong acid yields the 2-aminobenzophenone.[1][8]

Grignard Reaction

The Grignard reaction offers a versatile alternative. This method typically involves the nucleophilic addition of an aryl Grignard reagent (Ar-MgBr) to the nitrile group of a 2-aminobenzonitrile.[9] The resulting imine intermediate is then hydrolyzed to afford the desired ketone.[4] This approach can be advantageous as it sometimes avoids the need for protecting the amino group.[9]

Data Presentation: Comparative Synthesis Data

The choice of synthetic route for 2-aminobenzophenones often depends on the desired substitution pattern, scale, and available starting materials. The following tables summarize quantitative yields for various established methods.

Table 1: Comparison of Yields for 2-Aminobenzophenone Synthesis Methods

| Method | Starting Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |

| Friedel-Crafts | N-tosylanthranilic acid, Benzene | AlCl₃, PCl₅ | Benzene | 70-90 | 69-72 (crude) |

| Grignard Reaction | 2-Aminobenzonitriles, Aryl-Grignard Reagents | - | Ether | Not Specified | 71 |

| Palladium-Catalyzed | 2-Aminobenzonitrile, Sodium Arylsulfinate | Pd(OAc)₂ (10 mol%) | THF/H₂O | 80 | up to 91 |

| From 2-Arylindoles | 2-Arylindoles, O₂ | Cs₂CO₃ | DMSO | 140 | 60 |

Data compiled from multiple sources.[1][4][5]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-chlorobenzophenone

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating Method | Oil Bath (Reflux) | Microwave Irradiation |

| Catalyst | Anhydrous AlCl₃ | Anhydrous ZnCl₂ |

| Reaction Time | 4 - 6 hours | 5 - 10 minutes |

| Yield (%) | ~65% | ~85-90% |

This table highlights the significant improvements in reaction time and yield offered by microwave-assisted techniques.[3]

Experimental Protocols

The following are detailed methodologies for key historical and common experiments in the synthesis of aminobenzophenone derivatives and their conversion to benzodiazepines.

Protocol 1: Friedel-Crafts Synthesis of 2-Aminobenzophenone via Tosyl-Protection

This protocol is based on a well-established and reliable procedure.[1][10]

Step 1: Protection of Anthranilic Acid

-

In a 5 L flask, dissolve 137 g (1.0 mol) of anthranilic acid in 1.5 L of 10% aqueous sodium carbonate solution. Warm the solution to 60°C.

-

Slowly add a solution of 229 g (1.2 mol) of p-toluenesulfonyl chloride in 500 mL of toluene over 1 hour, maintaining the temperature at 60-65°C.

-

Stir the mixture for an additional 3 hours, then cool to room temperature.

-

Separate the layers and acidify the aqueous layer with concentrated HCl to precipitate the N-(p-toluenesulfonyl)anthranilic acid.

-

Filter the precipitate, wash with water, and dry.

Step 2: Friedel-Crafts Acylation

-

In a dry 3 L three-necked flask, suspend 146 g (0.5 mol) of the dry N-tosylanthranilic acid in 1.5 L of dry benzene.

-

Add 119 g (0.57 mol) of phosphorus pentachloride (PCl₅) and heat the mixture to 50°C for 30 minutes.

-

Cool the mixture to 5-10°C in an ice bath.

-

Carefully add 290 g (2.2 mol) of anhydrous aluminum chloride (AlCl₃) in portions over 1 hour, keeping the temperature below 10°C.

-

After addition, warm the mixture to 50-60°C and maintain for 4 hours.

-

Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the benzene layer and wash it sequentially with water, 5% sodium bicarbonate solution, and water. Dry over anhydrous sodium sulfate.

Step 3: Deprotection

-

Evaporate the benzene to obtain crude 2-(tosylamido)benzophenone.

-

To the crude product, add 500 mL of concentrated sulfuric acid.

-

Heat the mixture to 90-100°C for 2 hours.

-

Cool the solution and carefully pour it into 2 L of ice-water.

-

Neutralize the solution with 20% sodium hydroxide to precipitate the 2-aminobenzophenone.

-

Filter the yellow precipitate, wash with water, and dry. The product can be further purified by recrystallization from ethanol.[10]

Protocol 2: Grignard Synthesis of 2-Aminobenzophenone

This protocol outlines a general procedure using a Grignard reagent with a 2-aminobenzonitrile.[9]

Step 1: Preparation of Grignard Reagent

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings (1.2 equivalents).

-

Add a solution of an aryl bromide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

-

Maintain a gentle reflux until the magnesium is consumed.

Step 2: Reaction with 2-Aminobenzonitrile

-

In a separate flame-dried flask, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled 2-aminobenzonitrile solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: Hydrolysis and Work-up

-

Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M aqueous HCl.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Diazepam

This protocol describes the conversion of 2-amino-5-chlorobenzophenone to diazepam.[11][12]

Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone

-

Dissolve 2-amino-5-chlorobenzophenone (1 mole) in toluene.

-

Add chloroacetyl chloride (2 moles) and reflux the mixture for approximately 2.5 hours.

-

Cool the solution and wash it with ice-cold dilute aqueous ammonia.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Step 2: Cyclization to Nordazepam

-

Treat the 2-chloroacetamido-5-chlorobenzophenone with a methanolic ammonia solution to induce cyclization. This forms the seven-membered diazepine ring of nordazepam.

Step 3: Methylation to Diazepam

-

Methylate the nordazepam intermediate, for example using dimethyl sulfate in the presence of a base like sodium methoxide, to yield diazepam.

Visualizations: Pathways and Workflows

Historical Discovery Timeline

Caption: A timeline of the key events leading to the discovery of benzodiazepines.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of 1,4-benzodiazepines from aminobenzophenone precursors.

GABA-A Receptor Signaling Pathway

Caption: Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.

Mechanism of Action: The GABAergic System

The therapeutic effects of benzodiazepines, the most prominent drugs derived from aminobenzophenones, are mediated through their interaction with the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[9] Specifically, benzodiazepines act on the GABA-A receptor, a ligand-gated ion channel.[7][13]

The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel.[14] When GABA binds to its specific site on the receptor, the channel opens, allowing chloride ions to flow into the neuron.[9] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[9]

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct, allosteric site on the receptor complex, often called the "benzodiazepine receptor".[7] The binding of a benzodiazepine does not open the chloride channel directly. Rather, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[14] This potentiation of GABA's natural inhibitory action leads to the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.[9][15] It took researchers approximately 15 years after their initial discovery to fully associate the action of benzodiazepines with the GABAergic system.[1]

Conclusion and Future Outlook

The discovery of aminobenzophenone-derived benzodiazepines was a landmark event in psychopharmacology, stemming from a combination of planned chemical research and serendipity. The aminobenzophenone scaffold proved to be a remarkably versatile precursor, enabling the synthesis of a vast library of neurologically active agents. The study of classical synthetic routes like the Friedel-Crafts acylation and Grignard reaction has paved the way for more efficient, modern catalytic methods. While the use of benzodiazepines has become more nuanced due to concerns about dependence, the fundamental chemistry pioneered by Leo Sternbach continues to inform drug development. Today, aminobenzophenone derivatives are explored for other therapeutic applications, including as antimitotic and anticancer agents, demonstrating the enduring legacy of this important chemical class.[10][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. arabjchem.org [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. CA2338421C - Process for producing 2-aminobenzophenone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sid.ir [sid.ir]

- 12. m.youtube.com [m.youtube.com]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

Theoretical and Computational Analysis of 4-Amino-4'-chlorobenzophenone: A Technical Guide

Executive Summary: 4-Amino-4'-chlorobenzophenone (ACBP) is a derivative of benzophenone with significant potential in materials science, particularly in the field of nonlinear optics (NLO). This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize ACBP. It details the common computational protocols, including Density Functional Theory (DFT) for geometry optimization and spectroscopic predictions, and discusses the analysis of its electronic and structural properties through various techniques such as vibrational spectroscopy, Nuclear Magnetic Resonance (NMR), and UV-Visible spectral analysis. Furthermore, this document explores advanced computational analyses including Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) to elucidate intramolecular charge transfer, chemical reactivity, and potential for NLO applications.

Introduction

4-Amino-4'-chlorobenzophenone is an organic compound featuring a benzophenone core structure. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl) at opposite ends of the conjugated π-system makes it a promising candidate for applications in nonlinear optics.[1] Understanding the interplay between its molecular structure and electronic properties is crucial for designing novel materials with enhanced performance. Computational chemistry provides a powerful toolkit for investigating these properties at the atomic level, offering insights that complement and guide experimental work.

This guide focuses on the standard theoretical framework used to study molecules like ACBP, primarily centered around Density Functional Theory (DFT), which has proven to be a reliable method for predicting molecular structure, vibrational frequencies, and electronic properties.[2]

Synthesis and Experimental Protocols

Synthesis Protocol

A common method for synthesizing 4-Amino-4'-chlorobenzophenone is through the reduction of a nitro-substituted precursor, 4-nitro-4'-chlorobenzophenone.

Reaction: The synthesis involves two main steps:

-

Friedel-Crafts Acylation: 4-nitrobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) to form 4-nitro-4'-chlorobenzophenone.

-

Reduction: The resulting 4-nitro-4'-chlorobenzophenone is then reduced to 4-Amino-4'-chlorobenzophenone using a reducing agent such as sodium sulfide (Na₂S₂).[3]

Optimized Conditions: Based on orthogonal experiments, the optimal conditions for the reduction step have been determined as follows[3]:

-

Temperature: 92 °C

-

Time: 2.5 hours

-

Molar Ratio (4-nitro-4'-chlorobenzophenone:Na₂S₂): 1:1.7

This process yields the final product with high purity (98.08%) and a good yield (85.80%).[3]

Spectroscopic Measurement Protocols

FT-IR and FT-Raman Spectroscopy:

-

FT-IR: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range. Solid samples are prepared using the KBr pellet technique, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.[4]

-

FT-Raman: The Fourier Transform Raman spectrum is recorded in the 4000–10 cm⁻¹ range. The analysis is performed on a solid crystalline sample.[5]

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR.[6]

-

The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆.[6]

-

Chemical shifts are reported in parts per million (ppm) relative to a standard, such as Tetramethylsilane (TMS).

UV-Visible Spectroscopy:

-

The UV-Visible absorption spectrum is recorded using a spectrophotometer, typically in the 200–800 nm range.[4]

-

The compound is dissolved in a suitable solvent, such as ethanol or acetonitrile, to prepare a dilute solution (e.g., 0.1 mM).[1][7] The choice of solvent is critical as it can influence the position of absorption maxima.

Computational Methodology

The theoretical calculations for molecules like ACBP are predominantly performed using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting various molecular properties.[2] A common and robust basis set for such calculations is 6-311++G(d,p), which includes diffuse and polarization functions for better accuracy.[4][8]

All calculations are typically performed using quantum chemistry software packages like Gaussian.[2]

Caption: A flowchart of the computational chemistry process.

Results and Discussion

Molecular Geometry Optimization

Caption: Molecular structure of 4-Amino-4'-chlorobenzophenone.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational analysis is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared to experimental FT-IR and FT-Raman spectra.[2] For a precise comparison, calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other method-based discrepancies.

For the related molecule 4-chlorobenzophenone, key vibrational modes have been assigned as shown in the table below. Similar modes would be expected for ACBP, with additional peaks corresponding to the amino group vibrations.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for 4-Chlorobenzophenone

| Assignment | Experimental FT-IR[2] | Experimental FT-Raman[2] | Calculated (B3LYP/6-311G++(d,p))[2] |

|---|---|---|---|

| C-H Stretching | 3100 | - | 3184 |

| C=O Stretching | 1625 | - | 1715 |

| C-C Stretching (Aromatic) | 1617 | 1617 | 1620 |

| C-Cl Stretching | 807 | 807 | 815 |

| C-H In-plane bending | 1461 | - | 1460 |

| C-H Out-of-plane bending | 877 | - | 880 |

Note: This data is for 4-chlorobenzophenone, a related compound.

NMR Spectral Analysis

NMR spectroscopy is a powerful tool for determining the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT.[10] Comparing calculated and experimental shifts aids in the definitive assignment of signals.

While calculated data for ACBP is unavailable, experimental data for 4-chlorobenzophenone provides a reference for the chemical shifts of the carbon atoms in the chloro-substituted ring and the carbonyl group.